molecular formula C16H16ClF2NO3S B14922704 3-chloro-4-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-4-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B14922704
M. Wt: 375.8 g/mol
InChI Key: YYQPICOKVBVKLV-UHFFFAOYSA-N
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Description

3-chloro-4-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluoromethoxy Group: This step may involve nucleophilic substitution reactions using difluoromethoxy reagents.

    Incorporation of the Tetrahydrofuran-2-yl Ethyl Group: This can be done through alkylation reactions using tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
  • 3-chloro-4-(difluoromethoxy)aniline hydrochloride

Uniqueness

3-chloro-4-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and the presence of the benzothiophene core. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H16ClF2NO3S

Molecular Weight

375.8 g/mol

IUPAC Name

3-chloro-4-(difluoromethoxy)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H16ClF2NO3S/c1-8(9-5-3-7-22-9)20-15(21)14-13(17)12-10(23-16(18)19)4-2-6-11(12)24-14/h2,4,6,8-9,16H,3,5,7H2,1H3,(H,20,21)

InChI Key

YYQPICOKVBVKLV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl

Origin of Product

United States

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